molecular formula C12H13NO4 B1529456 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid CAS No. 1259057-13-0

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Cat. No. B1529456
CAS RN: 1259057-13-0
M. Wt: 235.24 g/mol
InChI Key: WHKTVMFCLHPCHO-UHFFFAOYSA-N
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Description

“4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid” is a chemical compound with the CAS Number: 1259057-13-0 . It has a molecular weight of 235.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “4-methyl-5-oxo-3-phenyl-2-morpholinecarboxylic acid” and its InChI Code is "1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16)" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 235.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in comprehensive chemical databases.

Scientific Research Applications

Odor Detection and Analysis

Research has explored the detection of mixtures of homologous carboxylic acids and their interaction with various aroma compounds, including the study of psychometric functions for both single compounds and binary mixtures. This work provides insights into the sensory analysis and potential applications of carboxylic acids in food chemistry and aroma compound development (Miyazawa et al., 2009).

Environmental and Health Monitoring

Studies have documented the environmental exposure and health implications of carboxylic acid esters, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), highlighting the importance of monitoring these compounds as potential biomarkers for environmental exposure assessment (Silva et al., 2013).

Pharmacological Effects of Carboxylic Acid Derivatives

The pharmacological properties of certain carboxylic acid derivatives have been studied, revealing their potential as therapeutic agents. For example, compounds combining thromboxane A2 synthetase inhibition with receptor blockade have shown promising effects in vivo, suggesting potential applications in treating cardiovascular diseases (Clerck et al., 1989).

Metabolic Pathway Analysis

Research into the metabolism of terpenes like carvone has identified carboxylic acid metabolites, contributing to our understanding of human metabolic pathways and the biotransformation of dietary and environmental compounds. This research is crucial for developing therapeutic strategies and nutritional recommendations (Engel, 2002).

Biomarker Discovery for Disease Diagnosis and Monitoring

The study of carboxylic acid metabolites in human urine has led to the identification of biomarkers for various metabolic disorders, aiding in the diagnosis and monitoring of diseases such as uremia. This research highlights the importance of carboxylic acids and their metabolites in clinical chemistry and patient care (Niwa et al., 1988).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKTVMFCLHPCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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